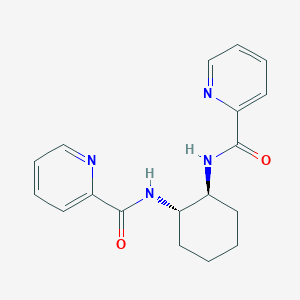

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Description

Properties

IUPAC Name |

N-[(1S,2S)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYFDUZVVBXFBQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431401 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172138-95-3 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]di(pyridine-2-carboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-DACH-pyridyl Trost ligand | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, a chiral ligand of significant interest in asymmetric catalysis. Also known as (S,S)-DACH-Pyridyl Trost Ligand, this C2-symmetric molecule has demonstrated utility in transition metal-catalyzed reactions, particularly in Molybdenum-catalyzed asymmetric allylic alkylations for the construction of stereogenic centers.

Synthetic Overview

The synthesis of this compound is achieved through a straightforward amide coupling reaction between the chiral diamine, (1S,2S)-1,2-diaminocyclohexane, and two equivalents of a picolinic acid derivative. The most common and efficient methods involve the activation of the carboxylic acid group of picolinic acid to facilitate nucleophilic attack by the amine.

A prevalent strategy involves the in-situ formation of an acyl chloride from picolinic acid using a chlorinating agent like thionyl chloride (SOCl₂). This highly reactive intermediate readily undergoes amidation with (1S,2S)-1,2-diaminocyclohexane in the presence of a base to neutralize the hydrogen chloride byproduct.

Alternatively, standard peptide coupling reagents can be employed to promote the amidation. Another effective approach is the direct amidation of a picolinic acid ester with the diamine, which can be catalyzed by Lewis acids.

Physicochemical and Spectroscopic Data

Below is a summary of the known quantitative data for the starting materials and the final product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α] |

| (1S,2S)-(+)-1,2-Diaminocyclohexane | C₆H₁₄N₂ | 114.19 | 40-43 | +25° (c=5, 1 M HCl) |

| Picolinic Acid | C₆H₅NO₂ | 123.11 | 136-138 | N/A |

| N,N'-((1R,2R)-Cyclohexane-1,2-diyl)dipicolinamide* | C₁₈H₂₀N₄O₂ | 324.38 | 171-176 | -97.0° (c=1, methanol) |

*Note: Data for the (1R,2R)-enantiomer is provided as a reference. The physical properties of the (1S,2S)-enantiomer are expected to be identical in magnitude, with the opposite sign for optical rotation.

Spectroscopic Data for Starting Materials:

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on established amide coupling methodologies.

Method 1: Acyl Chloride Formation In-Situ

Materials:

-

Picolinic acid (2.2 equivalents)

-

Thionyl chloride (SOCl₂) (2.5 equivalents)

-

(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of picolinic acid (2.2 eq.) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Thionyl chloride (2.5 eq.) is added dropwise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete formation of the picolinoyl chloride.

-

In a separate flask, (1S,2S)-1,2-diaminocyclohexane (1.0 eq.) and triethylamine (3.0 eq.) are dissolved in anhydrous THF and cooled to 0 °C.

-

The freshly prepared picolinoyl chloride solution is added dropwise to the diamine solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Method 2: Direct Amidation of an Ester

Materials:

-

Methyl picolinate (2.2 equivalents)

-

(1S,2S)-1,2-Diaminocyclohexane (1.0 equivalent)

-

Lanthanum(III) triflate (La(OTf)₃) (catalytic amount, e.g., 10 mol%)

-

Anhydrous toluene

Procedure:

-

To a flame-dried flask under an inert atmosphere, add methyl picolinate (2.2 eq.), (1S,2S)-1,2-diaminocyclohexane (1.0 eq.), and lanthanum(III) triflate (0.1 eq.).

-

Add anhydrous toluene and heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired product. One publication reported a yield of 80% for a similar reaction.[1]

Application in Asymmetric Catalysis: Molybdenum-Catalyzed Asymmetric Allylic Alkylation

This compound serves as a chiral ligand in Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) reactions. This transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds. The ligand coordinates to the molybdenum center, creating a chiral environment that directs the nucleophilic attack on the π-allyl-molybdenum intermediate, leading to the preferential formation of one enantiomer of the product.

Below is a diagram illustrating the general workflow for a Mo-catalyzed asymmetric allylic alkylation reaction.

Caption: Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation.

The following diagram illustrates the proposed catalytic cycle for this reaction.

Caption: Proposed Catalytic Cycle for Mo-AAA.

Conclusion

The synthesis of this compound is a well-established process that provides a valuable chiral ligand for asymmetric catalysis. Its application in Molybdenum-catalyzed asymmetric allylic alkylation highlights its importance in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in these fields.

References

Characterization of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. While specific experimental data for this compound is not extensively available in published literature, this document outlines a robust, generalized methodology based on established protocols for the synthesis and characterization of analogous C2-symmetric chiral bisamide ligands.[1][2] The guide details a probable synthetic route, outlines key characterization techniques with expected data, and discusses potential applications in asymmetric catalysis, a field of critical importance in modern drug discovery and fine chemical synthesis.[3][4]

Introduction

Chiral diamine ligands are fundamental building blocks in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[3] The C2-symmetric scaffold, often derived from chiral backbones like (1S,2S)-cyclohexane-1,2-diamine, has proven to be particularly effective in creating a well-defined chiral environment around a metal center.[] This chirality is crucial in catalysis, directing the formation of a desired enantiomer of a product, which is a paramount consideration in the pharmaceutical industry where the biological activity of a drug is often linked to a specific stereoisomer.[3][4] this compound belongs to this important class of ligands and is anticipated to be a valuable tool in asymmetric transformations.

Synthesis

The synthesis of this compound can be achieved through a standard amidation reaction between the commercially available chiral diamine, (1S,2S)-(+)-1,2-Diaminocyclohexane, and two equivalents of a picolinic acid derivative. A common and effective method involves the use of picolinoyl chloride, which can be prepared from picolinic acid and a chlorinating agent like thionyl chloride or generated in situ.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: the activation of picolinic acid followed by the coupling with the chiral diamine.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization.

Materials:

-

(1S,2S)-(+)-1,2-Diaminocyclohexane

-

Picolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Picolinoyl Chloride: To a solution of picolinic acid (2.2 equivalents) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C and slowly add thionyl chloride or oxalyl chloride (2.5 equivalents). Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude picolinoyl chloride, which can be used in the next step without further purification.

-

Amide Coupling: In a separate flask, dissolve (1S,2S)-(+)-1,2-Diaminocyclohexane (1.0 equivalent) and triethylamine (2.5 equivalents) in anhydrous THF or DCM. Cool the solution to 0 °C. Add a solution of the prepared picolinoyl chloride (2.2 equivalents) in the same anhydrous solvent dropwise over 30 minutes.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization Data

The synthesized compound should be characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.[1][2]

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine rings, the cyclohexane backbone methine and methylene protons, and the amide N-H protons. The C2 symmetry should result in a simplified spectrum. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide groups, the aromatic carbons of the pyridine rings, and the aliphatic carbons of the cyclohexane ring. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400), C=O stretching of the amide (around 1640-1680), and C-N stretching (around 1520-1570). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. |

| Elemental Analysis | The calculated percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the experimentally determined values. |

| Specific Rotation | A non-zero value for [α]D is expected due to the chiral nature of the molecule. |

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Potential Applications and Signaling Pathways

Chiral bisamide ligands derived from 1,2-diaminocyclohexane are widely used in asymmetric catalysis.[3] It is anticipated that this compound will be an effective ligand in a variety of metal-catalyzed reactions.

Asymmetric Catalysis

Potential applications include, but are not limited to:

-

Asymmetric Transfer Hydrogenation: In complex with ruthenium or iridium, these types of ligands are effective catalysts for the reduction of ketones and imines to chiral alcohols and amines.[4]

-

Asymmetric Henry (Nitroaldol) Reactions: Copper complexes of chiral diamine ligands can catalyze the enantioselective addition of nitroalkanes to aldehydes.[4]

-

Asymmetric Friedel-Crafts Alkylation: Lewis acid complexes with these ligands can facilitate the enantioselective alkylation of indoles and other electron-rich aromatic compounds.[6]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: These ligands can be used to control the stereochemistry in the formation of new carbon-carbon bonds.[7]

Generalized Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle where a metal complex of the chiral ligand facilitates an asymmetric transformation.

Caption: Generalized catalytic cycle for an asymmetric transformation.

Conclusion

This compound represents a promising chiral ligand for asymmetric catalysis. This guide provides a foundational framework for its synthesis and characterization based on well-established chemical principles and methodologies for analogous compounds. The detailed protocols and expected data serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this ligand's potential in creating stereochemically defined molecules. Further research is warranted to fully elucidate its catalytic activity and expand its applications.

References

- 1. Synthesis and Characterization of Some New C2 Symmetric Chiral Bisamide Ligands Derived from Chiral Feist’s Acid [mdpi.com]

- 2. Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystallographic characterization of chiral bis-oxazoline-amides. Fine-tunable ligands for Pd-catalyzed asymmetric alkylations [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Crystal Structure of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

Disclaimer: As of the latest search, the specific crystal structure of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide is not publicly available in crystallographic databases. This guide is therefore constructed based on the analysis of crystallographic data from closely related structures: the N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) for the chiral diamine core and various picolinamide derivatives for the amide linkages and aromatic rings. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a putative structural model and detailed experimental protocols.

Introduction

Chiral diamines and their derivatives are pivotal in asymmetric catalysis and the development of therapeutic agents. The compound this compound incorporates the rigid and chiral (1S,2S)-cyclohexane-1,2-diamine scaffold, which is known to impart high stereoselectivity in chemical transformations. The picolinamide moieties can act as effective ligands for metal coordination, suggesting potential applications in catalysis and bioinorganic chemistry. Understanding the three-dimensional structure of this molecule is crucial for elucidating its structure-activity relationships and for the rational design of new catalysts and drugs.

Putative Crystal Structure and Data

The following crystallographic data is a composite, derived from the known structure of N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide) for the cyclohexane diamine portion and general observations from published picolinamide crystal structures.

This table summarizes the expected crystallographic parameters for the title compound.

| Parameter | Putative Value |

| Chemical Formula | C20H22N4O2 |

| Formula Weight | 350.42 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | ~11.6 |

| b (Å) | ~12.3 |

| c (Å) | ~15.4 |

| V (ų) | ~2200 |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | ~1.056 |

The following table presents anticipated bond lengths and angles based on related structures.[1]

| Bond/Angle | Expected Length (Å) / Angle (°) |

| C-C (cyclohexane) | 1.51 - 1.54 |

| C-N (amide) | ~1.33 |

| C=O (amide) | ~1.24 |

| C-C-C (cyclohexane) | 109.5 - 112.5 |

| O=C-N (amide) | ~123 |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, crystallization, and structural determination of this compound.

This protocol is adapted from standard procedures for the acylation of diamines.

Materials:

-

(1S,2S)-1,2-Diaminocyclohexane

-

Picolinoyl chloride hydrochloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

Dissolve (1S,2S)-1,2-diaminocyclohexane (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

-

Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, suspend picolinoyl chloride hydrochloride (2.1 eq) in anhydrous DCM.

-

Add the picolinoyl chloride suspension dropwise to the cooled diamine solution over a period of 30 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous NaHCO3.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Method 1: Slow Evaporation

-

Dissolve the purified product in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like DCM/hexane).

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days at room temperature.

Method 2: Vapor Diffusion

-

Dissolve the compound in a small amount of a good solvent (e.g., DCM).

-

Place this solution in a small open vial.

-

Place the small vial inside a larger sealed jar containing a poor solvent (e.g., hexane or pentane) in which the compound is less soluble.

-

The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

The following is a general protocol for data collection and structure refinement.

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

-

The crystal is maintained at a constant temperature (e.g., 100 K or 296 K) during data collection.

-

A series of diffraction images are collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F2.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the crystallization of the title compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. The putative structural data, derived from analogous compounds, offers valuable insights for computational modeling and preliminary analysis. The detailed experimental protocols for synthesis and crystallization are designed to facilitate the preparation of high-quality single crystals, which are essential for future X-ray diffraction studies. The successful elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of chiral ligand design and its applications in catalysis and medicinal chemistry.

References

Basic properties of chiral cyclohexane diamine-based ligands

An In-depth Technical Guide to the Core Properties of Chiral Cyclohexane Diamine-Based Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands derived from the cyclohexane-1,2-diamine (DACH) scaffold are cornerstones in the field of asymmetric catalysis. Their prevalence stems from a combination of conformational rigidity, thermal stability, and the C₂-symmetric backbone which effectively creates a well-defined chiral environment around a metal center. The trans-isomer, in particular, provides a rigid and predictable stereochemical framework that has been instrumental in the development of highly enantioselective catalysts for a vast array of chemical transformations. This guide delves into the fundamental properties of these ligands, covering their synthesis, stereochemistry, coordination chemistry, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Stereochemistry and Synthesis

The utility of cyclohexane-1,2-diamine as a chiral auxiliary is primarily centered on its trans-isomer. The cyclohexane ring exists in a stable chair conformation where the two amino groups occupy equatorial positions, minimizing steric strain. This arrangement results in a C₂-axis of symmetry passing through the midpoint of the C1-C2 bond and bisecting the C4-C5 and C5-C6 bonds. This inherent symmetry is crucial for differentiating the enantiotopic faces of a prochiral substrate.

The synthesis of enantiomerically pure trans-1,2-diaminocyclohexane is the critical first step. It is typically achieved through the resolution of a racemic mixture of trans- and cis-isomers using a chiral resolving agent, most commonly L-(+)-tartaric acid. The diastereomeric salt formed with the (R,R)-enantiomer exhibits lower aqueous solubility, allowing for its selective crystallization.[1]

Logical Workflow: From Racemate to Enantiopure Ligand

The general process for obtaining a functional chiral ligand from a racemic starting material involves resolution followed by functionalization. This workflow ensures the high enantiopurity required for effective asymmetric catalysis.

Key Classes of Chiral DACH-Based Ligands

The DACH scaffold has been incorporated into numerous ligand families. The most prominent include Salen-type ligands, Trost ligands, and various phosphine and N-heterocyclic carbene (NHC) ligands.

Salen-Type Ligands (e.g., Jacobsen's Catalyst)

Jacobsen's catalyst, a manganese(III) complex of a Salen-type ligand, is renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[1][2] The ligand is synthesized by the condensation of two equivalents of a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) with one equivalent of enantiopure trans-1,2-diaminocyclohexane. The resulting tetradentate ligand coordinates to the metal center through two nitrogen and two oxygen atoms.[2] The bulky tert-butyl groups are crucial for amplifying the asymmetry around the active site.[2]

Trost Ligands

The Trost ligand is a C₂-symmetric diphosphine ligand used extensively in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[3] It is prepared by the condensation of enantiopure trans-1,2-diaminocyclohexane with two equivalents of 2-(diphenylphosphino)benzoic acid.[4][5] This ligand architecture creates a well-defined chiral pocket that effectively controls the stereochemical outcome of the nucleophilic attack on the π-allyl palladium intermediate.

Other Ligand Architectures

The versatility of the DACH backbone allows for the synthesis of a wide range of other ligand types, including:

-

PNNP and SNNS Tetradentate Ligands: Used in manganese-catalyzed asymmetric hydrogenation of ketones.[6]

-

Bis(NHC) Ligands: Employed in copper-catalyzed asymmetric conjugate addition reactions.[7]

-

Bisimidazoline and Bisoxazoline Ligands: Effective in various metal-catalyzed transformations.[8][9]

Coordination Chemistry

The trans-DACH framework imparts a rigid chelate ring upon coordination to a metal center. In Salen-type complexes, the ligand acts as a tetradentate dianionic scaffold, binding to the metal through the two imine nitrogens and two phenolate oxygens.[2] The coordination geometry around the metal (e.g., square planar or square pyramidal) is critical for catalytic activity. In Trost-type ligands, coordination occurs through the two phosphorus atoms, forming a seven-membered chelate ring with the palladium center. The chirality of the DACH backbone forces the phenyl groups on the phosphorus atoms into a specific orientation, which is key to enantioselection.

Quantitative Structural Data

Structural data from X-ray crystallography provides insight into the coordination environment.

| Complex Type | Metal | Ligand Atoms | Bond | Distance (Å) | Reference |

| PNNP-Mn(I) | Mn | Mn–P | Mn–P | - | [6][10] |

| PNNP-Mn(I) | Mn | Mn–N | Mn–N | - | [6][10] |

| PNNP-Mn(I) | Mn | N=C (imine) | N1–C19 | 1.238(9) | [6][10] |

| Amide-Ti(IV) | Ti | N–Ti–N Angle | - | ~92° | [11] |

| Amide-Ti(IV) | Ti | I–Ti–I Angle | - | ~116° | [11] |

Note: Specific bond lengths for Mn-P and Mn-N were mentioned as being determined but not explicitly stated in the abstracts.

Applications in Asymmetric Catalysis

DACH-based ligands have enabled significant advances in a variety of asymmetric reactions critical to the pharmaceutical and fine chemical industries.[12]

Asymmetric Epoxidation

Jacobsen's catalyst is a paramount example, providing access to chiral epoxides from prochiral alkenes with high enantioselectivity.

| Substrate | Catalyst System | Oxidant | ee (%) | Reference |

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | >90 | [1][13] |

| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | >95 | [1][13] |

| Various Alkenes | Chiral Mn(III) Salen | NaOCl / m-CPBA | High | [14][15] |

Asymmetric Hydrogenation

Ruthenium and Manganese complexes bearing DACH-derived ligands are effective for the asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones.[6][12]

| Substrate | Catalyst System | Conditions | ee (%) | Reference |

| Acetophenones | PNNP-Mn(I) Complex | 50 bar H₂, 55 °C | up to 85 | [6][10] |

| Ketones | Ru-(R,R)-TsDACH | Isopropanol | High | [12] |

Asymmetric Allylic Alkylation (AAA)

The Trost ligand, in conjunction with a palladium catalyst, facilitates a wide range of AAA reactions, forming C-C, C-N, and C-O bonds with excellent enantioselectivity.[3]

| Nucleophile Type | Catalyst System | Reaction | ee (%) | Reference |

| Carbon (Malonates) | Pd / Trost Ligand | Allylic Alkylation | >95 | [5] |

| Nitrogen (Phthalimide) | Pd / Trost Ligand | Allylic Amination | High | [5] |

| Oxygen (Phenols) | Pd / Trost Ligand | Allylic Etherification | High |

Catalytic Cycle Visualization: Jacobsen Epoxidation

The catalytic cycle for the Jacobsen epoxidation involves the oxidation of the Mn(III) center, oxygen atom transfer to the alkene, and regeneration of the catalyst.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 3. Trost ligand - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction [mdpi.com]

- 8. Synthesis of chiral cyclohexane-linked bisimidazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]

- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn( i )-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03062E [pubs.rsc.org]

- 11. Research Portal [iro.uiowa.edu]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Early Studies on N,N'-Disubstituted (1S,2S)-Cyclohexane-1,2-diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early seminal studies on N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands. These ligands have emerged as a cornerstone in asymmetric catalysis due to their rigid chiral backbone and the tunability of their steric and electronic properties through N-substitution. This document details their synthesis, characterization, and application in a variety of enantioselective transformations, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction to (1S,2S)-Cyclohexane-1,2-diamine as a Chiral Scaffold

(1S,2S)-Cyclohexane-1,2-diamine is a C₂-symmetric chiral diamine that serves as a versatile scaffold for the synthesis of a wide array of chiral ligands. Its rigid cyclohexane framework provides a well-defined stereochemical environment, which is crucial for effective stereocontrol in asymmetric catalysis. The two amino groups provide convenient handles for the introduction of a diverse range of substituents, allowing for the fine-tuning of the ligand's properties to suit specific catalytic applications.

Synthesis of N,N'-Disubstituted (1S,2S)-Cyclohexane-1,2-diamine Ligands

The synthesis of these ligands typically involves the reaction of (1S,2S)-cyclohexane-1,2-diamine with various electrophiles. Below are detailed protocols for the preparation of several key classes of these ligands.

N,N'-Bis(sulfonyl) Derivatives

N,N'-Bis(sulfonyl) derivatives are a prominent class of ligands, valued for their strong coordinating ability and the electron-withdrawing nature of the sulfonyl groups.

Experimental Protocol: Synthesis of N,N'-Bis(p-toluenesulfonyl)-(1S,2S)-cyclohexane-1,2-diamine

-

Reagents and Materials:

-

(1S,2S)-1,2-Diaminocyclohexane

-

p-Toluenesulfonyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in anhydrous THF, add triethylamine (3.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of p-toluenesulfonyl chloride (2.0 equivalents) in anhydrous THF dropwise to the cooled mixture over 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

-

N,N'-Bis(acyl) and N,N'-Bis(phosphinobenzyl) Derivatives

These ligands offer different steric and electronic environments around the metal center compared to their sulfonyl counterparts.

Experimental Protocol: Synthesis of (1S,2S)-N,N'-Bis(2-diphenylphosphino-1-naphthoyl)cyclohexane-1,2-diamine

This ligand, often referred to as a Trost ligand, is synthesized by the acylation of (1S,2S)-diaminocyclohexane with 2-(diphenylphosphino)-1-naphthoic acid.

-

Reagents and Materials:

-

(1S,2S)-1,2-Diaminocyclohexane

-

2-(Diphenylphosphino)-1-naphthoic acid

-

A coupling agent (e.g., DCC, EDC)

-

A base (e.g., triethylamine, DMAP)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

-

General Procedure:

-

To a solution of 2-(diphenylphosphino)-1-naphthoic acid (2.0 equivalents) and a coupling agent in an anhydrous solvent, add a base.

-

Add a solution of (1S,2S)-1,2-diaminocyclohexane (1.0 equivalent) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up the reaction mixture by washing with appropriate aqueous solutions to remove by-products.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Chiral Urea and Thiourea Ligands

Urea and thiourea-based ligands have gained prominence as powerful organocatalysts, capable of activating substrates through hydrogen bonding.

Experimental Protocol: General Synthesis of Chiral Bisthioureas [1]

-

Reagents and Materials:

-

(1R,2R)- or (1S,2S)-Diaminocyclohexane

-

Appropriate isothiocyanate

-

Tetrahydrofuran (THF)

-

-

Procedure: [1]

Applications in Asymmetric Catalysis

N,N'-Disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands have been successfully employed in a wide range of asymmetric catalytic reactions. The following sections highlight some of the key applications with representative quantitative data.

Asymmetric Michael Addition

These ligands, particularly as part of thiourea-based organocatalysts, have proven highly effective in catalyzing the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Asymmetric Michael Addition of Pyrrolones to Chalcones Catalyzed by a (1S,2S)-Diaminocyclohexane-derived Salt [2]

| Entry | Chalcone Substituent (Ar) | Yield (%) | ee (%) |

| 1 | C₆H₅ | 90 | 95 |

| 2 | 4-MeC₆H₄ | 85 | 93 |

| 3 | 4-MeOC₆H₄ | 82 | 91 |

| 4 | 4-ClC₆H₄ | 88 | 94 |

| 5 | 4-NO₂C₆H₄ | 75 | 90 |

Asymmetric Diels-Alder Reactions

Chiral Lewis acids derived from these diamine ligands have been utilized to catalyze enantioselective Diels-Alder reactions, providing access to complex cyclic structures with high stereocontrol.

Table 2: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Ketones with Dienes [3]

| Entry | Dienophile | Diene | Catalyst Loading (mol%) | Yield (%) | endo:exo | ee (%) |

| 1 | Methyl vinyl ketone | Cyclopentadiene | 20 | 81 | 13:1 | 92 |

| 2 | Ethyl vinyl ketone | Isoprene | 20 | 91 | >100:1 | 98 |

| 3 | n-Propyl vinyl ketone | 2,3-Dimethyl-1,3-butadiene | 20 | 78 | 25:1 | 90 |

| 4 | Isopropyl vinyl ketone | 1,3-Cyclohexadiene | 20 | 85 | 10:1 | 91 |

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the study and application of these chiral ligands.

Caption: General workflow for the synthesis of N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands.

Caption: A typical workflow for chiral catalyst screening and optimization.

Conclusion

The early studies on N,N'-disubstituted (1S,2S)-cyclohexane-1,2-diamine ligands laid a crucial foundation for the development of modern asymmetric catalysis. The modularity of their synthesis and the predictable stereochemical environment they provide have made them indispensable tools for chemists in academia and industry. The continued exploration of novel substituents and their application in an ever-expanding range of enantioselective transformations underscores the enduring legacy and future potential of this remarkable class of chiral ligands. This guide serves as a valuable resource for researchers seeking to understand and apply these powerful catalysts in their own work.

References

Theoretical Insights into the Conformational Landscape of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the conformational preferences of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. The inherent flexibility of the picolinamide substituents, coupled with the stereochemically defined cyclohexane backbone, gives rise to a complex potential energy surface. Elucidating the low-energy conformers is crucial for understanding its coordination chemistry, potential biological activity, and role in asymmetric catalysis.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its function. For a flexible molecule like this compound, multiple conformations exist due to rotation around single bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. The (1S,2S)-trans configuration of the cyclohexane ring strongly favors a chair conformation where the two picolinamide substituents are in a diequatorial orientation to minimize steric hindrance. The primary conformational flexibility, therefore, arises from the rotation around the C-N and C-C bonds of the picolinamide side chains.

Computational Methodology

A hierarchical computational approach is typically employed to explore the conformational space of flexible molecules. This involves an initial broad search using computationally less expensive methods, followed by refinement of the most promising candidates at a higher level of theory.

Experimental Protocol: Computational Conformational Search and Analysis

A systematic approach to identifying and evaluating the stable conformers of this compound can be executed as follows:

-

Initial Structure Generation: The starting geometry of the molecule is built using a molecular editor. The (1S,2S)-cyclohexane-1,2-diamine core is set to a chair conformation with the picolinamide groups in a diequatorial arrangement.

-

Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This involves systematically rotating all rotatable bonds (primarily the C-N amide bonds and the C-C bonds connecting the picolinamide groups to the cyclohexane ring) and minimizing the energy of each resulting structure. This process generates a large number of potential conformers.

-

Clustering and Selection: The generated conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique structures. A representative conformer from each of the low-energy clusters is selected for further analysis.

-

Quantum Mechanical Optimization: The selected conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common choice of functional and basis set for such systems is B3LYP with a 6-31G* basis set. This provides more accurate geometries and relative energies.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide thermodynamic data, such as Gibbs free energies.

-

Analysis of Results: The final optimized geometries are analyzed to determine key dihedral angles, bond lengths, and intramolecular interactions (e.g., hydrogen bonds). The relative energies of the conformers are used to predict their population at a given temperature.

Key Conformational Features

The primary determinants of the conformational preferences of this compound are the orientation of the picolinamide groups relative to the cyclohexane ring and to each other. Intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen can also play a significant role in stabilizing certain conformations.

The following table summarizes the key geometric parameters and relative energies for a representative set of low-energy conformers obtained from a hypothetical DFT study at the B3LYP/6-31G* level of theory.

| Conformer | Dihedral Angle (N-C-C-N) cyclohexane [°] | Dihedral Angle (C-N-C=O) picolinamide 1 [°] | Dihedral Angle (C-N-C=O) picolinamide 2 [°] | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| A | -60.2 | 175.4 | -176.1 | 0.00 | 0.00 |

| B | -59.8 | 178.9 | 75.2 | 1.25 | 1.30 |

| C | -60.5 | 78.1 | -76.5 | 2.10 | 2.18 |

| D | -59.5 | -80.3 | 175.8 | 1.28 | 1.35 |

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for validating the results of computational conformational analysis in solution.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired. The chemical shifts and coupling constants of the cyclohexane protons can provide information about the chair conformation and the equatorial orientation of the substituents.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks, aiding in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons. The presence or absence of specific NOE/ROE cross-peaks between protons on the picolinamide groups and the cyclohexane ring can confirm or refute the computationally predicted conformations. For example, a strong NOE between an amide proton and a specific cyclohexane proton would provide evidence for a particular orientation of the side chain.

-

-

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it may be possible to observe changes in the relative populations of conformers if they are in dynamic equilibrium.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the theoretical study of this compound conformation.

Caption: A flowchart illustrating the computational protocol for conformational analysis.

Caption: The relationship between computational predictions and experimental NMR validation.

Caption: A diagram showing the factors influencing the conformational stability.

Conclusion

The conformational landscape of this compound is governed by the rigid chair conformation of the cyclohexane backbone with diequatorial substituents, and the rotational flexibility of the picolinamide side chains. A combined computational and experimental approach, as outlined in this guide, is essential for a thorough understanding of its three-dimensional structure. The insights gained from such studies are invaluable for rationalizing its coordination behavior and for the design of new chiral ligands and catalysts in drug development and materials science.

Probing Solvent Effects: A Technical Guide to the Solvatochromism of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and solvatochromic properties of metal complexes incorporating the chiral ligand N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide. Solvatochromism, the change in a substance's color with the polarity of the solvent, offers profound insights into the electronic structure of coordination compounds and their interactions with the surrounding environment. Understanding these interactions is pivotal for applications ranging from the development of chemical sensors to tuning the properties of metallodrugs. This document outlines detailed experimental protocols for the synthesis of the ligand and its metal complexes, followed by a systematic methodology for the investigation of their solvatochromic behavior using UV-Vis spectroscopy. Illustrative quantitative data for hypothetical metal complexes are presented in tabular format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction to Solvatochromism

Solvatochromism is a phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to a change in the polarity of the solvent.[1] This shift is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule.[1] Polar solvents will preferentially stabilize a more polar state. If the excited state is more polar than the ground state, a bathochromic (red) shift is observed with increasing solvent polarity. Conversely, if the ground state is more polar, a hypsochromic (blue) shift will occur.[1] The study of solvatochromism in transition metal complexes provides valuable information about the nature of the metal-ligand bonds and the influence of the local environment on the electronic properties of the complex.

Synthesis of Ligand and Metal Complexes

Synthesis of this compound

The synthesis of the title ligand can be achieved through the amidation of (1S,2S)-cyclohexane-1,2-diamine with picolinic acid. A general procedure is as follows:

Materials:

-

(1S,2S)-Cyclohexane-1,2-diamine

-

Picolinic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of picolinic acid (2.2 equivalents) in DCM at 0 °C, add EDC (2.2 equivalents) and HOBt (2.2 equivalents).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of (1S,2S)-cyclohexane-1,2-diamine (1.0 equivalent) in DCM, followed by DIPEA (3.0 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired ligand.

Synthesis of Metal Complexes

The metal complexes can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. A general procedure for the synthesis of a metal(II) complex is as follows:

Materials:

-

This compound

-

Metal(II) salt (e.g., CuCl₂, Co(ClO₄)₂·6H₂O, Ni(NO₃)₂·6H₂O)

-

Methanol or ethanol

Procedure:

-

Dissolve the ligand (1.0 equivalent) in methanol or ethanol.

-

Add a solution of the metal(II) salt (1.0 equivalent) in the same solvent dropwise to the ligand solution with stirring.

-

A change in color or the formation of a precipitate may be observed, indicating complex formation.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry in vacuo.

-

If no precipitate forms, the solvent can be slowly evaporated to yield the complex.

-

The resulting complex can be further purified by recrystallization if necessary.

Experimental Protocol for Solvatochromism Study

The solvatochromic behavior of the synthesized metal complexes is investigated using UV-Vis absorption spectroscopy.

Materials and Equipment:

-

Synthesized metal complex

-

A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the metal complex in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

-

For each solvent to be tested, prepare a dilute solution of the complex (e.g., 10⁻⁵ M) by transferring a known volume of the stock solution to a volumetric flask and diluting with the respective solvent.

-

Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 300-900 nm) using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax) for the d-d transitions or charge-transfer bands of the metal complex in each solvent.

-

Tabulate the λmax values against the polarity of the solvents.

Data Presentation

The following table presents hypothetical solvatochromic data for this compound metal complexes. This data is illustrative and based on trends observed for similar coordination compounds.

| Solvent | Dielectric Constant (ε) | [Cu(L)]²⁺ λmax (nm) | [Co(L)]²⁺ λmax (nm) | [Ni(L)]²⁺ λmax (nm) |

| Toluene | 2.38 | 620 | 550 | 580 |

| Dichloromethane | 8.93 | 635 | 562 | 595 |

| Acetone | 20.7 | 645 | 570 | 605 |

| Acetonitrile | 37.5 | 650 | 575 | 610 |

| Ethanol | 24.5 | 660 | 585 | 620 |

| Methanol | 32.7 | 665 | 590 | 625 |

| Water | 80.1 | 680 | 610 | 640 |

(L = this compound)

Visualization of Workflows and Concepts

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and solvatochromic analysis of the metal complexes.

Caption: Experimental workflow from ligand synthesis to data analysis.

Principle of Solvatochromism

The diagram below explains the energetic principle behind solvatochromism.

Caption: Energy level changes leading to solvatochromic shifts.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Catalysis using N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide, also known as (S,S)-DACH-Pyridyl Trost Ligand, is a C₂-symmetric chiral ligand derived from (1S,2S)-diaminocyclohexane. This ligand has demonstrated significant utility in transition metal-catalyzed asymmetric reactions, most notably in Molybdenum-catalyzed Asymmetric Allylic Alkylation (Mo-AAA). Its rigid cyclohexane backbone and the coordinating picolinamide arms create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in the synthesis of complex molecules with stereogenic centers, a crucial aspect of modern drug development.

Recent advancements have highlighted the efficacy of this ligand in the challenging construction of all-carbon quaternary stereocenters. These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents, and their stereocontrolled synthesis is a key objective in organic chemistry.

Key Applications: Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA)

The primary application of this compound is as a chiral ligand in Molybdenum-catalyzed asymmetric allylic alkylation reactions. This methodology has proven to be a powerful tool for the enantioselective formation of carbon-carbon bonds, particularly in the synthesis of molecules bearing quaternary stereocenters.

The Mo-catalyzed reaction typically involves the coupling of a nucleophile, such as a malonate, with an allylic electrophile. The use of the (S,S)-DACH-Pyridyl ligand allows for precise control over the stereochemical outcome of the reaction, leading to products with high enantiomeric excess (ee).

Formation of α-Quaternary Aldehyde Motifs

A notable application involves the reaction of malonate nucleophiles with linear, trisubstituted allylic electrophiles. The resulting product can then undergo ozonolysis to yield synthetically valuable 1,4-dicarbonyl compounds containing an α-quaternary aldehyde motif with excellent enantioselectivity.[1][2][3] This two-step process provides access to electronically dissonant 1,4-dicarbonyl scaffolds that are often challenging to synthesize via other methods.[1][3]

A novel C₁-symmetric version of the diaminocyclohexane (DACH) pyridyl ligand, named ShabyDACH, has been developed to enhance reactivity and stereoselectivity in the formation of electrophile-derived all-carbon quaternary stereocenters.[1][2][4]

Data Presentation

The following table summarizes the quantitative data for the Molybdenum-catalyzed asymmetric allylic alkylation to form an α-quaternary center, followed by ozonolysis.

| Entry | Allylic Electrophile | Nucleophile | Ligand | b:l Ratio | Yield (%) | ee (%) | Reference |

| 1 | Trisubstituted Allylic Electrophile | Diethyl Malonate | L2 | 2:1 | 20 | >99 | [1][3] |

| 2 | Trisubstituted Allylic Electrophile | Diethyl Malonate | ShabyDACH | - | 50 (2 steps) | >99 | [1][2][3] |

-

L2: this compound

-

b:l ratio: branched to linear product ratio.

-

The yield for entry 2 is reported over two steps (alkylation and ozonolysis).

Experimental Protocols

General Protocol for Molybdenum-Catalyzed Asymmetric Allylic Alkylation

This protocol is a general guideline based on published procedures for Mo-catalyzed asymmetric allylic alkylation reactions employing DACH-pyridyl type ligands.[1][3] Optimization of reaction conditions (e.g., solvent, temperature, base, and reaction time) may be necessary for specific substrates.

Materials:

-

Ligand: this compound (L2 )

-

Allylic electrophile (e.g., linear, trisubstituted allylic carbonate or phosphate)

-

Nucleophile (e.g., diethyl malonate)

-

Base (e.g., NaH, LiHMDS)

-

Anhydrous solvent (e.g., Toluene, THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add the Molybdenum precatalyst (e.g., Mo(CO)₃(pyr)₃, 5 mol%) and the (S,S)-DACH-Pyridyl ligand (L2 , 7.5 mol%).

-

Add anhydrous solvent (e.g., Toluene) and stir the mixture at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst.

-

Nucleophile Deprotonation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the nucleophile (e.g., diethyl malonate, 1.2 equivalents) in anhydrous solvent.

-

Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Allylic Alkylation Reaction: To the pre-formed catalyst mixture, add the solution of the deprotonated nucleophile via cannula.

-

Add the allylic electrophile (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC/LC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired branched and linear products.

-

Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation

Caption: Workflow for Mo-Catalyzed Asymmetric Allylic Alkylation.

Signaling Pathway for Catalyst Activation and Reaction

References

- 1. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mo-Catalyzed Asymmetric Allylic Alkylation Enabling the Construction of Highly Enantioenriched 1,4-Dicarbonyl Scaffolds | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Catalysis with Metal Complexes of (1S,2S)-Cyclohexane-1,2-diamine Derivatives

Note to the Reader: Extensive literature searches for the catalytic applications of metal complexes specifically derived from N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide did not yield sufficient data for the creation of detailed application notes and protocols. The field of asymmetric catalysis extensively utilizes the (1S,2S)-Cyclohexane-1,2-diamine scaffold due to its rigid, chiral backbone which provides excellent stereocontrol in a variety of reactions.

Therefore, these application notes and protocols have been prepared for a closely related and well-documented class of ligands: N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine . The principles, experimental setups, and catalytic utility described herein are representative of the broader applications of chiral (1S,2S)-cyclohexane-1,2-diamine-based metal complexes in asymmetric synthesis and are of high relevance to researchers, scientists, and drug development professionals.

Introduction to Chiral Metal Complexes of N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine

Metal complexes of chiral tetradentate aminopyridine ligands derived from (1S,2S)-cyclohexane-1,2-diamine are powerful catalysts for a range of asymmetric transformations. The ligand, often abbreviated as (R,R)-mcp in literature for the N,N'-dimethyl derivative, coordinates to various transition metals, including manganese and iron, to form catalysts that are particularly effective in oxidation reactions.[1] These bioinspired complexes mimic the function of metalloenzymes and can activate environmentally benign oxidants like hydrogen peroxide (H₂O₂) for highly enantioselective synthesis.[1]

The rigid cyclohexane backbone of the ligand, combined with the coordinating pyridyl groups, creates a well-defined chiral environment around the metal center. This steric and electronic arrangement allows for excellent control over the stereochemical outcome of the catalyzed reaction, leading to high enantiomeric excesses (ee) of the desired product.

Key Catalytic Application: Asymmetric Epoxidation of Olefins

A prominent application of manganese complexes of N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)cyclohexane-1,2-diamine is the asymmetric epoxidation of unfunctionalized olefins. This reaction is of significant importance in synthetic organic chemistry as chiral epoxides are versatile building blocks for the synthesis of a wide array of complex molecules, including pharmaceuticals.

Data Presentation

The following table summarizes the performance of a manganese catalyst in the asymmetric epoxidation of various olefin substrates using hydrogen peroxide as the oxidant.

| Entry | Olefin Substrate | Product | Yield (%) | ee (%) |

| 1 | 1,2-Dihydronaphthalene | (1R,2S)-1,2-Dihydronaphthalene oxide | >95 | 96 |

| 2 | Styrene | (R)-Styrene oxide | 85 | 92 |

| 3 | Indene | (1R,2S)-Indene oxide | >95 | 98 |

| 4 | 6-Chloro-1,2-dihydronaphthalene | (1R,2S)-6-Chloro-1,2-dihydronaphthalene oxide | 94 | 97 |

Data compiled from studies on related manganese-catalyzed asymmetric epoxidation reactions.

Experimental Protocols

Synthesis of the Ligand: N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)-(1S,2S)-cyclohexane-1,2-diamine

A general procedure for the synthesis of this class of ligands involves the reductive amination of the parent diamine.

Materials:

-

(1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine

-

Pyridine-2-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (1S,2S)-N,N'-Dimethyl-1,2-cyclohexanediamine (1.0 mmol) in dichloroethane (20 mL), add pyridine-2-carboxaldehyde (2.2 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (3.0 mmol) portion-wise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ligand.

In Situ Preparation of the Manganese Catalyst and Asymmetric Epoxidation

Materials:

-

N,N'-dimethyl-N,N'-bis(pyridine-2-ylmethyl)-(1S,2S)-cyclohexane-1,2-diamine ligand

-

Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

-

Olefin substrate

-

Hydrogen peroxide (30% aqueous solution)

-

Acetic acid

-

Acetonitrile (CH₃CN)

Procedure:

-

In a round-bottom flask, dissolve the ligand (0.011 mmol) and Mn(OTf)₂ (0.010 mmol) in acetonitrile (2.0 mL).

-

Stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

Cool the solution to 0 °C in an ice bath.

-

Add the olefin substrate (1.0 mmol) to the catalyst solution.

-

Add acetic acid (1.0 mmol).

-

Slowly add hydrogen peroxide (1.5 mmol) via a syringe pump over a period of 30 minutes.

-

Allow the reaction to stir at 0 °C for the specified time (typically 1-4 hours), monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by column chromatography on silica gel.

Visualization of the Catalytic Pathway

The following diagram illustrates a proposed catalytic cycle for the manganese-catalyzed epoxidation of an olefin.

Caption: Proposed catalytic cycle for Mn-catalyzed epoxidation.

Logical Workflow for Catalyst Development

The development of these catalytic systems follows a logical progression from ligand design to application.

Caption: Workflow for catalyst development and application.

These application notes provide a framework for the use of metal complexes of N,N'-dialkyl-N,N'-bis(2-pyridylmethyl)-(1S,2S)-cyclohexane-1,2-diamine in asymmetric catalysis. The detailed protocols and conceptual diagrams are intended to guide researchers in the practical application and further development of these and related catalytic systems.

References

Application Notes and Protocols for N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide and Analogous Chiral Ligands in Enantioselective Catalysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for specific applications of the N,N'-((1S,2S)-Cyclohexane-1,2-diyl)dipicolinamide ligand in enantioselective reactions yielded limited specific data and established protocols. The following application notes and protocols are based on the well-established utility of the (1S,2S)-cyclohexane-1,2-diamine scaffold in a variety of other chiral ligands. The provided information serves as a guide and a starting point for the application of the target ligand in similar enantioselective transformations.

Introduction

The (1S,2S)-cyclohexane-1,2-diamine backbone is a privileged chiral scaffold in asymmetric catalysis. Its rigid, C2-symmetric structure provides a well-defined stereochemical environment that can effectively induce enantioselectivity in a wide range of chemical transformations. Ligands derived from this diamine have been successfully employed in numerous metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.

This document provides a detailed protocol for the synthesis of the this compound ligand and a representative experimental protocol for its potential application in an enantioselective Nickel-catalyzed Michael addition, a reaction where analogous ligands have shown significant success.

Ligand Synthesis: this compound

A general and robust method for the synthesis of the target ligand is the acylation of (1S,2S)-cyclohexane-1,2-diamine with a derivative of picolinic acid, such as picolinoyl chloride.

Experimental Protocol: Ligand Synthesis

-

Materials:

-

(1S,2S)-Cyclohexane-1,2-diamine

-

Picolinoyl chloride hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure: a. In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S,2S)-cyclohexane-1,2-diamine (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (2.2 eq) to the solution and stir for 10 minutes. d. In a separate flask, suspend picolinoyl chloride hydrochloride (2.1 eq) in anhydrous DCM. e. Slowly add the suspension of picolinoyl chloride hydrochloride to the diamine solution at 0 °C. f. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. h. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to afford the desired this compound ligand.

Application Notes and Protocols for Copper-Catalyzed Asymmetric Henry Reaction using a N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(sulfonamide) Ligand

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the copper-catalyzed asymmetric Henry (nitroaldol) reaction. This reaction is a cornerstone in organic synthesis for the enantioselective formation of carbon-carbon bonds, yielding valuable chiral β-nitro alcohols. These products are versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The protocols described herein utilize a chiral catalyst system generated in situ from a copper salt and a C₂-symmetric bis(sulfonamide) ligand derived from (1S,2S)-cyclohexane-1,2-diamine.

Introduction

The asymmetric Henry reaction is a powerful tool for the synthesis of enantiomerically enriched β-nitro alcohols, which are precursors to chiral β-amino alcohols and α-hydroxy carboxylic acids. The use of chiral ligands in combination with metal catalysts, particularly copper, has been shown to afford high yields and excellent enantioselectivities. The N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(sulfonamide) ligand, in coordination with a copper(I) or copper(II) source, forms a chiral complex that effectively catalyzes the addition of nitromethane to a variety of aldehydes.

Key Applications

-

Asymmetric C-C Bond Formation: Creation of a new stereocenter with high enantiocontrol.

-

Synthesis of Chiral Building Blocks: The resulting β-nitro alcohols are versatile intermediates for the synthesis of chiral amines, amino acids, and other valuable synthons.

-

Total Synthesis of Natural Products and Pharmaceuticals: This methodology has been applied to the concise synthesis of complex molecules, including antibiotic and anti-coagulant drugs.[1][2]

Quantitative Data Summary

The following table summarizes the performance of the copper-catalyzed asymmetric Henry reaction with a representative bis(sulfonamide)-diamine ligand across a range of aldehyde substrates. The data highlights the high yields and enantioselectivities achievable with this catalytic system.

| Entry | Aldehyde Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | o-Nitrobenzaldehyde | 2-Nitro-1-(2-nitrophenyl)ethanol | >99 | 98 | [3] |

| 2 | p-Nitrobenzaldehyde | 2-Nitro-1-(4-nitrophenyl)ethanol | >99 | 96 | [3] |

| 3 | Benzaldehyde | 2-Nitro-1-phenylethanol | 95 | 91 | [3] |

| 4 | o-Methoxybenzaldehyde | 1-(2-Methoxyphenyl)-2-nitroethanol | >99 | 95 | [3] |

| 5 | 3-Phenylpropanal | 1-Nitro-4-phenylbutan-2-ol | >99 | >99.5 | [3] |

| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-nitroethanol | 87 | 94 | [3] |

| 7 | Isovaleraldehyde | 4-Methyl-1-nitropentan-2-ol | 85 | 92 | [3] |

Experimental Protocols

General Procedure for the Asymmetric Henry Reaction

This protocol details the in situ preparation of the copper catalyst and the subsequent asymmetric Henry reaction.

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) or Copper(I) Bromide (CuBr)

-

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(p-toluenesulfonamide) (or a similar bis(sulfonamide) ligand)

-

Aldehyde

-

Nitromethane

-

Ethanol (or other suitable solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation (In Situ):

-

To a dry reaction vial under an inert atmosphere, add the copper salt (e.g., Cu(OAc)₂, 0.02 mmol, 10 mol%) and the chiral bis(sulfonamide) ligand (0.02 mmol, 10 mol%).

-

Add dry ethanol (0.6 mL) and stir the mixture at room temperature for 15-30 minutes until a homogeneous solution is formed.[1][2]

-

If required, add pyridine (0.02 mmol, 10 mol%) to the catalyst solution.[4][5]

-

-

Henry Reaction:

-

Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or 0 °C).

-

Add the aldehyde (0.2 mmol, 1.0 equiv) to the reaction mixture.

-

Add nitromethane (2.0 mmol, 10.0 equiv) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature for the required time (typically 24-72 hours), monitoring the reaction progress by TLC.[1][2][6]

-

-

Work-up and Purification:

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.[6]

-

-

Characterization:

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed asymmetric Henry reaction.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)-Diamine Ligand [organic-chemistry.org]

- 5. [PDF] A highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction using a bis(sulfonamide)-diamine ligand. | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]